3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine
CAS No.: 1142214-17-2
Cat. No.: VC2395986
Molecular Formula: C15H21ClN4O
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142214-17-2 |
|---|---|
| Molecular Formula | C15H21ClN4O |
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20/h4-5,12H,1-3,6-11H2 |
| Standard InChI Key | NPBZDUYDQGLKND-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
| Canonical SMILES | C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Introduction
Chemical Identity and Fundamental Properties
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is a well-defined chemical entity with several identifiers in chemical databases. The compound is characterized by specific physicochemical properties that define its behavior in various chemical and biological systems.
Identification Parameters
The compound has been cataloged in chemical databases with specific identifiers that allow for its unambiguous recognition in scientific literature and chemical repositories.
| Parameter | Value |
|---|---|
| PubChem CID | 25219827 |
| Molecular Formula | C15H21ClN4O |
| Molecular Weight | 308.80 g/mol |
| InChI | InChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20 |
| InChIKey | NPBZDUYDQGLKND-UHFFFAOYSA-N |
| Registry Number | 1142214-17-2 |
| Creation Date | April 14, 2009 |
| Modification Date | March 1, 2025 |
The compound is also known by several synonyms including [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-piperidin-1-ylmethanone and (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(piperidin-1-yl)methanone .
Structural Characteristics
The molecular architecture of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine features several key structural elements that influence its chemical behavior and potential biological activity.
Core Structure and Functional Groups
The compound's structure can be analyzed in terms of its principal components:
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Pyridazine Core: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms, forming the central scaffold of the molecule
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Chloro Substituent: A chlorine atom at position 3 of the pyridazine ring, potentially influencing electronic properties and binding characteristics
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Piperidine Groups: Two saturated six-membered heterocyclic rings containing nitrogen
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Carbonyl Linkage: A ketone functional group connecting the two piperidine moieties
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Tertiary Amine: The nitrogen atoms in both piperidine rings function as tertiary amines
Physical and Chemical Properties
The physicochemical properties of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine determine its behavior in various environments and applications.
Physical Properties
Based on its structural features, several physical properties can be identified:
| Property | Characteristic |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Solubility | Expected to have moderate solubility in organic solvents due to its lipophilic character |
| Hydrogen Bond Acceptors | Multiple nitrogen atoms and a carbonyl oxygen provide hydrogen bond accepting sites |
| pKa Values | The tertiary amine groups likely exhibit basic characteristics |
| Partition Coefficient | Moderate lipophilicity due to the balance of polar functional groups and hydrocarbon regions |
Chemical Reactivity
The compound contains several reactive sites that could participate in various chemical transformations:
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The chlorine substituent on the pyridazine ring may undergo nucleophilic aromatic substitution reactions
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The carbonyl group could participate in nucleophilic addition reactions
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The tertiary amine nitrogen atoms might engage in acid-base reactions or serve as nucleophiles
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The pyridazine ring could undergo electrophilic aromatic substitution, albeit with reduced reactivity compared to benzene
Structural Analogs and Related Compounds
The chemical landscape includes several compounds with structural similarities to 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine, which may provide context for understanding its properties and potential applications.
Comparison with Structurally Related Compounds
These structural analogs may exhibit similar chemical behaviors or biological activities, providing valuable comparative insights.
| Parameter | Relevance to Drug Development |
|---|---|
| Molecular Weight | 308.80 g/mol, within the preferable range for oral bioavailability |
| Nitrogen Count | Four nitrogen atoms, potentially influencing solubility and permeability |
| Rotatable Bonds | Multiple rotatable bonds may affect conformational flexibility and binding |
| Hydrogen Bond Acceptors | Multiple acceptor sites may impact membrane permeability |
| Lipophilicity | Moderate lipophilicity might facilitate membrane penetration |
Spectroscopic Properties
The structural features of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine would be expected to produce characteristic spectroscopic patterns useful for its identification and characterization.
Predicted Spectroscopic Characteristics
| Spectroscopic Method | Expected Features |
|---|---|
| NMR Spectroscopy | Distinctive patterns for aromatic protons of the pyridazine ring (δ 6.5-8.5 ppm); complex signals for the piperidine protons (δ 1.5-4.0 ppm) |
| Infrared Spectroscopy | Strong carbonyl absorption (approximately 1650-1700 cm⁻¹); C-N stretching vibrations; C-Cl stretching band |
| Mass Spectrometry | Molecular ion at m/z 308.80; fragmentation pattern likely involving loss of chlorine and cleavage of the piperidine rings |
| UV-Visible Spectroscopy | Absorption maxima related to the pyridazine π→π* transitions |
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